Dehydroandrographolide succinate Dehydroandrographolide succinate
Brand Name: Vulcanchem
CAS No.: 786593-06-4
VCID: VC21350798
InChI: InChI=1S/C28H36O10/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32)/b6-5+/t19-,20+,21-,27+,28+/m1/s1
SMILES:
Molecular Formula: C28H36O10
Molecular Weight: 532.6 g/mol

Dehydroandrographolide succinate

CAS No.: 786593-06-4

Cat. No.: VC21350798

Molecular Formula: C28H36O10

Molecular Weight: 532.6 g/mol

* For research use only. Not for human or veterinary use.

Dehydroandrographolide succinate - 786593-06-4

CAS No. 786593-06-4
Molecular Formula C28H36O10
Molecular Weight 532.6 g/mol
IUPAC Name 4-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid
Standard InChI InChI=1S/C28H36O10/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32)/b6-5+/t19-,20+,21-,27+,28+/m1/s1
Standard InChI Key YTHKMAIVPFVDNU-GPTWTFMPSA-N
Isomeric SMILES C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O
Canonical SMILES CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O

Chemical Properties and Structure

Dehydroandrographolide succinate has the molecular formula C28H36O10 and a molecular weight of 532.6 g/mol, with CAS number 786593-06-4 . The compound is formed through esterification of andrographolide with succinic anhydride, creating a labdane diterpenoid backbone with succinate ester groups that significantly enhance water solubility compared to the parent compound .

Physical properties include:

  • Appearance: Light yellow solid powder

  • Solubility: Highly soluble in DMSO (100 mg/mL or 187.76 mM)

  • Purity: Modern pharmaceutical preparations typically exceed 99% purity

The compound can be further modified through salification with potassium (forming potassium dehydroandrographolide succinate, PDS) or with both potassium and sodium (forming potassium sodium dehydroandrographolide succinate, PSDS) .

Preparation Methods

The synthesis of dehydroandrographolide succinate involves a two-step process:

Esterification Reaction

Andrographolide reacts with succinic anhydride in a specific non-pyridine solvent under heating reflux in the presence of a catalyst. The optimal molar ratio of andrographolide to succinic anhydride is typically 1:6, with the reaction carried out at approximately 80°C under nitrogen protection for 10 hours .

Salt Formation

For injectable formulations, the resulting dehydroandrographolide disuccinate is purified and then reacted with potassium hydroxide, sodium hydroxide, or other alkaline compounds to produce potassium dehydroandrographolide succinate or potassium sodium dehydroandrographolide succinate .

Table 1: Optimization of Esterification Conditions

ParameterCondition RangeOptimal Value
SolventTHF, Ethyl Acetate, ButanoneButanone
CatalystVarious optionsSodium derivatives
Temperature70-90°C80°C
Duration6-12 hours10 hours

This preparation method is considered practical, cost-effective, and environmentally friendly compared to earlier synthetic routes .

Pharmacological Effects

Antithrombotic Effects

Recent research has revealed significant antithrombotic properties of dehydroandrographolide succinate through multiple mechanisms of action. In controlled studies, DAS significantly inhibited platelet aggregation with an ED50 of 386.9 mg/kg by decreasing thromboxane B2 (TXB2) levels from 1531.95 ± 649.90 pg/mL to 511.08 ± 411.82 pg/mL and activating antithrombin III (AT-III) from 103.22 ± 16.22% to 146.46 ± 8.96% (p < 0.05) .

DAS also significantly enhances various coagulation factors and parameters as shown in Table 2:

Table 2: Effect of DAS on Coagulation Factors and Parameters

ParameterControl ValueAfter DAS Treatment% Change
Factor V304.12 ± 79.65%443.44 ± 75.04%↑ 45.8%
Factor VII324.19 ± 48.03%790.66 ± 225.56%↑ 143.9%
Factor VIII524.79 ± 115.47%679.92 ± 143.34%↑ 29.6%
Factor X34.90 ± 7.40%102.76 ± 29.41%↑ 194.4%
Factor XI38.12 ± 10.33%65.47 ± 34.08%↑ 71.7%
Fibrinogen2.18 ± 0.39 g/L3.61 ± 0.37 g/L↑ 65.6%
PT10.42 ± 0.44 s9.22 ± 0.21 s↓ 11.5%
APTT16.43 ± 1.4 s14.07 ± 0.75 s↓ 14.4%
TT37.04 ± 2.13 s32.68 ± 1.29 s↓ 11.8%

Histopathological studies demonstrated that while aspirin induced gastric mucosa hemorrhage, DAS exhibited protective effects on the gastric mucosa, suggesting greater suitability for thromboprophylaxis .

Antiviral and Anti-inflammatory Effects

Dehydroandrographolide succinate demonstrates potent antiviral activity against several pathogens, including adenovirus, influenza virus, and respiratory viruses . Its mechanism involves inhibiting viral replication and modulating pro-inflammatory cytokines like TNF-α and IL-6 .

The compound inhibits early capillary permeability increases and inflammatory exudation, while specifically stimulating pituitary-adrenal cortex function and promoting ACTH release . These properties contribute to its clinical efficacy in treating viral pneumonia and upper respiratory tract infections.

Pharmacokinetics

A rigorous single-center, randomized, three-way crossover design study in healthy Chinese volunteers provided detailed pharmacokinetic data for DAS . Nine subjects received sequential doses of 80, 160, or 320 mg DAS infusion, with the following results:

Table 3: Pharmacokinetic Parameters of DAS in Healthy Volunteers

Parameter80 mg Dose160 mg Dose320 mg Dose
Cmax (mg/L)4.8212.8526.90
AUC0-12 (mg·L-1·h)6.1816.9540.65
Tmax (h)0.94-1.00.94-1.00.94-1.0
t1/2 (h)1.51-1.891.51-1.891.51-1.89
Urinary excretion (24h)10.1-15.5%10.1-15.5%10.1-15.5%

The compound is rapidly cleared from circulation with a mean Tmax of 0.94-1.0 h and a t1/2 of approximately 1.51-1.89 h . Approximately 10.1%-15.5% of intravenous DAS was excreted unchanged in urine within 24 hours, with more than 90% of this excretion occurring in the first 4 hours .

The nonlinear pharmacokinetic characteristics suggest that multiple small doses are preferable to single large doses to maintain effective therapeutic concentrations .

##.5 Clinical Applications

Dehydroandrographolide succinate is primarily used in China for several clinical indications:

Viral Infections

The compound is widely employed in treating viral pneumonia and upper respiratory tract infections due to its antiviral, anti-inflammatory, and immunomodulatory properties . It is particularly valued in pediatric medicine for these applications.

Emerging Applications

Recent research suggests potential applications in treating atherosclerosis and diabetic nephropathy through regulation of intracellular signaling transduction and clearance of reactive oxygen species .

The compound is typically administered as an injectable preparation after salification with potassium (PDS) or a combination of potassium and sodium (PSDS) .

Adverse Reaction TypePercentage of Total ADRs
Gastrointestinal disorders43.34%
Skin and subcutaneous tissue disorders32.38%
AnaphylaxisVariable
General disordersVariable
Nervous system disordersVariable

In controlled pharmacokinetic studies, only one mild adverse event (stomachache) was reported among nine participants, with no serious or unexpected adverse events identified .

Comparison with Similar Compounds

Dehydroandrographolide succinate offers several advantages over comparable compounds. Unlike aspirin, which reduces activity of factors FII and FVIII, DAS enhances multiple coagulation factors while providing gastric mucosal protection .

The compound's water solubility, achieved through succinic acid esterification, represents a significant improvement over natural andrographolide, enhancing bioavailability and pharmaceutical utility .

Future Research Directions

Current evidence suggests several promising avenues for future investigation:

  • Expanded clinical applications in cardiovascular disorders based on antithrombotic properties

  • Optimization of dosing regimens considering nonlinear pharmacokinetics

  • Development of enhanced formulations to improve stability and reduce risk of anaphylaxis

  • Molecular studies of mechanism of action on coagulation cascade and platelet function

  • Long-term safety profiling, particularly for chronic administration

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator